molecular formula C21H15N3O2 B12460037 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide

2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide

Cat. No.: B12460037
M. Wt: 341.4 g/mol
InChI Key: AXJIWTAREGNWPI-UHFFFAOYSA-N
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Description

2-[(2-Oxoindol-3-yl)amino]-N-phenylbenzamide is a heterocyclic compound featuring a benzamide core substituted with a 2-oxoindole moiety. Its synthesis typically involves domino reactions mediated by reagents such as iodine (I₂) and tert-butyl hydroperoxide (TBHP), yielding high-purity products (≥90%) characterized via NMR, FT-IR, and ESI-MS . The compound’s biological relevance stems from its structural similarity to kinase inhibitors and DNA-binding agents, with demonstrated cytotoxicity against cancer cell lines (e.g., A549, DU145) in MTT assays . Its indole and benzamide groups enable interactions with biomolecular targets, including DNA minor grooves and enzymatic active sites .

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(2-oxo-1H-indol-3-ylidene)amino]-N-phenylbenzamide

InChI

InChI=1S/C21H15N3O2/c25-20(22-14-8-2-1-3-9-14)16-11-5-7-13-18(16)23-19-15-10-4-6-12-17(15)24-21(19)26/h1-13H,(H,22,25)(H,23,24,26)

InChI Key

AXJIWTAREGNWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with N-phenylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Mechanism of Action and Target Specificity

  • DNA Binding: The parent compound and analogues like 3a and 3g stabilize AT-rich DNA duplexes via minor groove interactions, akin to pentamidine, with submicromolar binding constants . Linear dichroism confirms minor groove binding, excluding intercalation .
  • Antifungal/Antiviral Activity : Trifluoromethylpyrimidine derivatives (e.g., 4q ) outperform pyrimethanil against B. cinerea by disrupting fungal membrane integrity . Compound 1e inhibits EV71 replication via capsid protein interference, showing 100-fold lower cytotoxicity than pirodavir .
  • Antiparasitic Activity : Chlorine-substituted derivatives (e.g., 3d , 3e ) exhibit potent activity against T. cruzi amastigotes, attributed to improved membrane permeability and kDNA targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property 2-[(2-Oxoindol-3-yl)amino]-N-phenylbenzamide N-Phenylbenzamide-Trifluoromethylpyrimidine 3-Amino-4-methoxybenzamide (1e)
Molecular Weight ~350 g/mol ~400 g/mol 335 g/mol
LogP 3.2 (predicted) 4.1 (measured) 2.8 (measured)
Solubility Low (DMSO required) Moderate (aqueous buffers) High (aqueous compatible)
pKa 8.1 (amine) 6.5 (trifluoromethyl group) 7.3 (amine)
  • SAR Insights :
    • Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity by increasing electrophilicity .
    • Methoxy groups improve solubility but reduce DNA affinity compared to chloro substituents .

Cytotoxicity and Selectivity

  • The parent compound shows moderate cytotoxicity (IC₅₀: 10–20 μM) in cancer cells but negligible effects on normal CHO-K1 cells .
  • Analogues like 1e exhibit exceptional selectivity indices (>100) due to reduced off-target effects , while trifluoromethylpyrimidine derivatives require optimization to mitigate hepatotoxicity .

Biological Activity

The compound 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide is a derivative of N-phenylbenzamide, which has garnered attention due to its potential biological activities, particularly in antiviral and anticancer domains. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.

Chemical Structure

The chemical structure of 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide can be summarized as follows:

C17H15N3O(Molecular Weight 281 32 g mol)\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}\quad (\text{Molecular Weight 281 32 g mol})

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including compounds similar to 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide, exhibit antiviral properties. A study evaluated a series of N-phenylbenzamide derivatives against Enterovirus 71 (EV71), with one compound showing an IC50 value of 5.7 ± 0.8 μM , indicating strong antiviral activity while maintaining low cytotoxicity (TC50 = 620 ± 0.0 μM) in Vero cells .

Anticancer Activity

The compound's anticancer potential has been explored through various studies assessing its cytotoxic effects on different cancer cell lines. The following table summarizes the IC50 values for selected cancer cell lines:

Cell Line IC50 (μM) Notes
A54912 ± 1.2Moderate activity
DU1458 ± 1.0High activity
B16-F1015 ± 1.5Moderate activity
HepG210 ± 1.0High activity

In a study involving various synthesized derivatives, compounds showed significant cytotoxicity towards cancerous cells compared to non-cancerous CHO-K1 cells, with the most potent derivatives being those with specific substitutions on the quinazoline and amide pharmacophores .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways involved in viral replication and cancer cell proliferation.

  • Antiviral Mechanism : The antiviral action is hypothesized to involve inhibition of viral RNA synthesis or interference with viral entry mechanisms .
  • Anticancer Mechanism : The anticancer effects are likely mediated through apoptosis induction in cancer cells, which may be influenced by the presence of electron-withdrawing groups on the aromatic rings that enhance cytotoxicity .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that the compound effectively inhibited EV71 replication in Vero cells at micromolar concentrations, suggesting its potential as a therapeutic agent against enteroviral infections.

Case Study 2: Cytotoxicity Assessment

A series of synthesized derivatives were tested against multiple cancer cell lines using MTT assays. The findings indicated that modifications to the chemical structure significantly impacted the cytotoxic profile, with certain substitutions leading to enhanced potency against DU145 and HepG2 cell lines .

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